molecular formula C5HCl4NO B1207803 2,3,5,6-tetrachloropyridin-4-ol CAS No. 2322-38-5

2,3,5,6-tetrachloropyridin-4-ol

Cat. No.: B1207803
CAS No.: 2322-38-5
M. Wt: 232.9 g/mol
InChI Key: RURNAQBVEXFRFC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridin-4-ol is a chlorinated pyridine derivative known for its significant role in organic synthesis and industrial applications. This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring, making it highly reactive and versatile in various chemical reactions.

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrachloro-4-pyridinol plays a role in various biochemical reactions, particularly those involving its degradation and detoxification. It interacts with several enzymes, including flavin adenine dinucleotide (FADH2)-dependent monooxygenases, which catalyze its dechlorination. Additionally, it has been observed to interact with microbial enzymes that facilitate its breakdown into less toxic metabolites . These interactions are crucial for the bioremediation of environments contaminated with chlorpyrifos and triclopyr.

Cellular Effects

2,3,5,6-Tetrachloro-4-pyridinol has been shown to exert cytotoxic effects on various cell types. It can disrupt cellular processes by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound has been linked to oxidative stress and apoptosis in certain cell lines . These effects highlight the potential risks associated with environmental exposure to 2,3,5,6-Tetrachloro-4-pyridinol.

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrachloro-4-pyridinol exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrachloro-4-pyridinol have been observed to change over time. The compound is relatively stable, but it can undergo degradation through microbial activity, leading to the formation of less toxic metabolites . Long-term exposure studies have shown that prolonged exposure to this compound can result in cumulative toxic effects, including persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrachloro-4-pyridinol vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while higher doses can lead to significant toxic effects, including neurotoxicity, liver damage, and immune system disruption . Threshold effects have been observed, indicating that there is a dose-dependent relationship between exposure and toxicity.

Metabolic Pathways

2,3,5,6-Tetrachloro-4-pyridinol is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by microbial enzymes through pathways that include dechlorination and hydroxylation . These metabolic processes result in the formation of intermediate metabolites, which are further broken down into less harmful compounds. The involvement of specific enzymes, such as monooxygenases and dehydrogenases, is critical for the efficient degradation of 2,3,5,6-Tetrachloro-4-pyridinol.

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrachloro-4-pyridinol is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . The compound’s high solubility in water allows it to be readily distributed in aqueous environments, contributing to its widespread presence in contaminated sites.

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrachloro-4-pyridinol can influence its activity and function. It has been found to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects . Post-translational modifications and targeting signals may play a role in directing the compound to these subcellular locations, affecting its overall impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloropyridin-4-ol can be synthesized from pentachloropyridine through nucleophilic substitution reactions. One common method involves the reaction of pentachloropyridine with sodium ethoxide in absolute ethanol, yielding this compound in quantitative yield .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper (I) chloride or bromide . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloropyridin-4-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as alkoxides, amines, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with sodium ethoxide yields ethoxy-substituted pyridine derivatives .

Scientific Research Applications

2,3,5,6-Tetrachloropyridin-4-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrachloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNAQBVEXFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5000-22-6 (hydrochloride salt)
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90177795
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322-38-5
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2322-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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